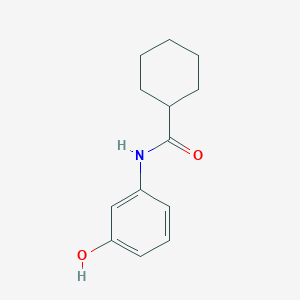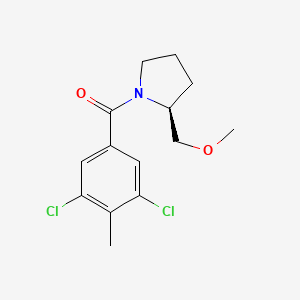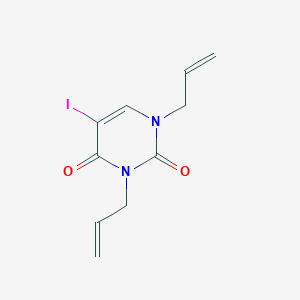![molecular formula C17H15N3O4 B5619517 5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5619517.png)
5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid often involves ring-opening followed by ring closure reactions, employing methods that lead to the formation of complex structures such as pyrazoles, pyridines, and imidazoles. For example, the ring-opening and subsequent ring closure reactions of certain precursors have led to the synthesis of novel compounds exhibiting significant structural complexity and diversity (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectral data and elemental analysis, alongside computational methods like Density Functional Theory (DFT). Such analyses help in establishing the compound's configuration and understanding its electronic structure, which is crucial for predicting reactivity and properties. For instance, the use of B3LYP and CAM-B3LYP methods at the DFT level has provided insights into the molecular structure and stability of synthesized compounds (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically include nucleophilic attacks, which are influenced by the molecule's electronic structure. The local reactivity descriptors derived from computational studies can predict high reactivity sites within the molecule, facilitating targeted chemical modifications. This aspect of reactivity is crucial for synthesizing derivatives and understanding the compound's interaction with other molecules (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline structure are directly related to the compound's molecular structure. These properties are essential for determining the compound's suitability for various applications and for formulating it into usable forms. The thermodynamic properties, including stability and reactivity at different temperatures, also fall under this category, providing insights into the compound's behavior under varying conditions (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity, including its behavior in chemical reactions such as hydrolysis, reduction, oxidation, and its interactions with other chemical species. These properties are crucial for understanding the compound's functionality and potential applications in synthesis and other chemical processes. Theoretical and experimental investigations provide valuable information on these aspects, guiding future research and application development (Halim & Ibrahim, 2022).
Propiedades
IUPAC Name |
5-(2-methyl-1-benzofuran-5-carbonyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-9-4-11-5-10(2-3-15(11)24-9)16(21)20-7-13-12(18-8-19-13)6-14(20)17(22)23/h2-5,8,14H,6-7H2,1H3,(H,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMKOIIYXSFYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CC4=C(CC3C(=O)O)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5619446.png)
![4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5619452.png)

amino]methyl}-1-(3,6-dimethyl-2-pyrazinyl)-3-pyrrolidinyl]methanol](/img/structure/B5619475.png)
![4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5619488.png)


![4-[(2-{1-[2-(allyloxy)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5619504.png)
![7-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5619508.png)



![2,8-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5619536.png)
